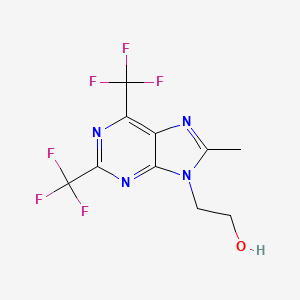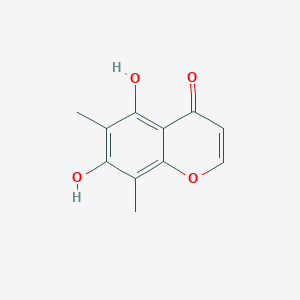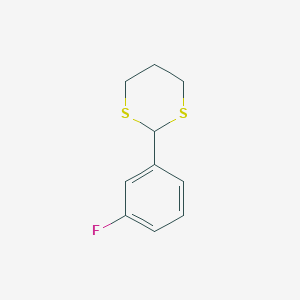
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylpurine and trifluoromethylating agents.
Ethanol Substitution: The final step involves the substitution of an ethanol group at the 9-position of the purine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(8-Methyl-2,6-dichloro-9H-purin-9-yl)ethanol: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
2-(8-Methyl-2,6-dimethyl-9H-purin-9-yl)ethanol: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is unique due to the presence of trifluoromethyl groups, which can enhance its biological activity, stability, and lipophilicity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8F6N4O |
|---|---|
Peso molecular |
314.19 g/mol |
Nombre IUPAC |
2-[8-methyl-2,6-bis(trifluoromethyl)purin-9-yl]ethanol |
InChI |
InChI=1S/C10H8F6N4O/c1-4-17-5-6(9(11,12)13)18-8(10(14,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3 |
Clave InChI |
NESCIRUWRQGNPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)


![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)


